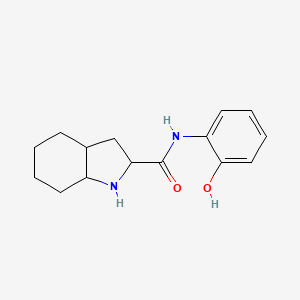

N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-8-4-3-7-12(14)17-15(19)13-9-10-5-1-2-6-11(10)16-13/h3-4,7-8,10-11,13,16,18H,1-2,5-6,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSOHJDRUMJJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)NC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204245 | |

| Record name | 1H-Indole-2-carboxamide, octahydro-N-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-93-9 | |

| Record name | 1H-Indole-2-carboxamide, octahydro-N-(2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxamide, octahydro-N-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an indole core, which is known for its diverse biological activities. The presence of a hydroxyl group on the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various indole-2-carboxamide derivatives, including this compound. These compounds have shown significant activity against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon cancer).

- GI50 Values : The most potent derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against these cell lines, indicating strong antiproliferative activity comparable to standard chemotherapeutics like doxorubicin .

The mechanism underlying the biological activity of this compound involves:

- Inhibition of Kinases : The compound acts as a multi-targeted kinase inhibitor, specifically inhibiting CDK2 and EGFR, which are crucial in cell cycle regulation and proliferation .

- Induction of Apoptosis : It has been shown to induce apoptosis through activation of caspases (3, 8, and 9) and modulation of apoptotic markers such as Cytochrome C and Bcl-2 family proteins. Increased levels of pro-apoptotic Bax and decreased levels of anti-apoptotic Bcl-2 were observed in treated cells .

In Vivo Studies

Pharmacological evaluations have demonstrated that compounds similar to this compound exhibit beneficial effects in animal models:

- Erectile Dysfunction Model : In studies using male rats with induced erectile dysfunction, the compound showed improved sexual behavior compared to controls .

Comparative Efficacy

A comparative analysis was conducted on various derivatives, highlighting the structure–activity relationship (SAR):

| Compound | GI50 (µM) | Target Kinase | Apoptotic Induction |

|---|---|---|---|

| This compound | 1.35 | CDK2, EGFR | Yes |

| Doxorubicin | 1.13 | Topoisomerase II | Yes |

| 5-chloro derivative | 1.05 | CDK2 | Yes |

This table illustrates that this compound has comparable potency to established chemotherapeutics while demonstrating unique mechanisms of action.

Case Studies

Several case studies have been published detailing the effectiveness of indole carboxamides in various therapeutic contexts:

- Cancer Treatment : A study highlighted the use of indole derivatives in combination therapies for enhanced efficacy against resistant cancer cell lines.

- Neuroprotective Effects : Other research indicated potential neuroprotective properties against oxidative stress-induced damage in neuronal cell lines, suggesting a broader therapeutic application beyond oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

N-(Benzoylphenyl)-1H-Indole-2-Carboxamide Derivatives

- Structure : Features a benzoylphenyl group instead of 2-hydroxyphenyl.

- Activity : Demonstrated lipid-lowering effects via inhibition of hepatic lipase (HPLG) in rodent models .

N-(2-(4-Chlorophenoxy)Acetamido)Phenyl-1H-Indole-2-Carboxamide

- Structure: Contains a 4-chlorophenoxyacetamido substituent.

- Activity : Exhibits moderate anti-inflammatory activity in vitro (IC₅₀ = 12.3 μM against COX-2) .

Substituent Modifications

N-Allyl-N-Phenyl-1H-Indole-2-Carboxamide

- Structure : Incorporates an allyl group on the indole nitrogen.

1-Oxo-N-Phenylisoindoline-2-Carboxamide

- Structure : Isoindoline core instead of octahydroindole.

- Activity : Shows analgesic activity (ED₅₀ = 25 mg/kg in murine models) and herbicidal properties .

Pharmacological and Physicochemical Data

Preparation Methods

Synthesis of (2S, 3aS, 7aS)-Octahydro-1H-indoline-2-carboxylic Acid Intermediate

According to patent CN101544593A, the preparation of the octahydroindoline-2-carboxylic acid intermediate follows these key steps:

| Step | Description | Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine (II) with 3-halo-L-serine (III) | Nonionic polar solvent (e.g., DMF or acetonitrile), temperature 10–40 °C (preferably 20–30 °C), molar ratio II:III = 1:1 to 1:1.2, solvent volume 1–10 times total mass of reactants | Forms intermediate compound (IV) after concentration, acidification, and extraction |

| 2 | Cyclization of compound (IV) | Boiling hydrochloric acid solution | Forms cyclized intermediate |

| 3 | Hydrogenation of cyclized intermediate | Pd/C catalyst in glacial acetic acid, hydrogen pressure 0.1–5 MPa | Reduces double bonds to saturate ring, yielding octahydroindoline acid (I) |

| 4 | Isolation | Filtration, concentration, recrystallization | Yields pure (2S, 3aS, 7aS)-octahydro-1H-indoline-2-carboxylic acid |

The process is noted for its simplicity, relatively mild conditions, and cost-effectiveness due to commercially available starting materials and common catalysts like Pd/C.

Amide Bond Formation to Yield this compound

The coupling of the octahydroindoline carboxylic acid intermediate with 2-aminophenol to form the amide typically involves:

- Activation of the carboxylic acid group using coupling agents (e.g., carbodiimides such as EDCI or HATU) in polar aprotic solvents (e.g., DMF, THF).

- Maintaining low temperatures (0–5 °C) during coupling to enhance selectivity and reduce side reactions.

- Use of bases like triethylamine or N-methylmorpholine to scavenge generated acids.

- Reaction monitoring by TLC or HPLC to optimize yield and purity.

Though explicit experimental details for this specific amide formation are scarce in the provided sources, standard peptide coupling protocols apply due to the amide bond nature.

Reaction Parameters Influencing Yield and Purity

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature (Step 1) | 10–40 °C (preferably 20–30 °C) | Controls reaction rate and selectivity; higher temps may cause side reactions |

| Solvent | Nonionic polar solvents (DMF, acetonitrile) | Solubilizes reactants, stabilizes intermediates |

| Molar Ratio (II:III) | 1:1 to 1:1.2 | Ensures complete conversion of limiting reagent |

| Hydrogenation Pressure | 0.1–5 MPa | Higher pressure increases hydrogenation rate but requires robust equipment |

| Catalyst | Pd/C preferred | Efficient hydrogenation catalyst, cost-effective compared to lawrencium or ruthenium catalysts |

| Coupling Agent (amide formation) | EDCI, HATU, or similar | Improves coupling efficiency and yield |

| Reaction Monitoring | TLC, HPLC | Ensures timely quenching and purity control |

Summary Table of Preparation Method Steps

| Step No. | Stage | Reagents/Conditions | Outcome | Comments |

|---|---|---|---|---|

| 1 | Initial Reaction | 1-(1-cyclohexen-1-yl)-pyrrolidine + 3-halo-L-serine; DMF; 20–30 °C | Intermediate (IV) | Molar ratio 1:1–1.2; solvent volume 3–4x mass sum |

| 2 | Cyclization | Boiling HCl solution | Cyclized intermediate | Acidic conditions promote ring closure |

| 3 | Hydrogenation | Pd/C catalyst; glacial acetic acid; 0.1–5 MPa H2 pressure | Saturated octahydroindoline acid (I) | Catalyst choice critical for cost and efficiency |

| 4 | Amide Coupling | Activated acid + 2-aminophenol; coupling agent; low temp | This compound | Standard peptide coupling methods apply |

| 5 | Purification | Filtration, concentration, recrystallization | Pure target compound | Ensures removal of impurities and byproducts |

Research Findings and Advantages

- The patented method provides a high-yield, low-cost, and relatively simple synthetic route for the octahydroindoline acid intermediate, overcoming previous methods with lengthy steps and low recovery.

- Use of commercially available and inexpensive starting materials enhances scalability.

- Hydrogenation under moderate pressures with Pd/C catalyst balances cost and operational safety.

- The amide bond formation step, while standard, benefits from careful control of reaction parameters to maintain the integrity of the hydroxyphenyl group and avoid side reactions such as phenol oxidation or amide hydrolysis.

Q & A

Basic: What synthetic routes are commonly employed for N-(2-hydroxyphenyl)-octahydro-1H-indole-2-carboxamide?

Answer:

A multi-step approach is typically used, involving:

- Coupling reactions with agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to form amide bonds between indole-2-carboxylic acid derivatives and substituted phenylamines .

- Stepwise purification via solvent extraction (e.g., dichloromethane washes with HCl/NaHCO₃) and drying over anhydrous Na₂SO₄ .

- Monitoring by TLC (hexane:ethyl acetate, 9:3 v/v) to confirm reaction completion .

This method ensures high yields (e.g., 37–50% in related indole-2-carboxamide syntheses) and scalability for research-scale production .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Key techniques include:

- NMR spectroscopy (¹H and ¹³C in DMSO-d₆) to confirm proton environments and carbon frameworks. For example, indole NH protons typically appear as broad singlets near δ 9.1–9.2 ppm .

- Mass spectrometry (e.g., HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) within ±0.0004 Da of theoretical values .

- X-ray crystallography for unambiguous stereochemical assignment, critical for octahydroindole systems with multiple chiral centers .

Advanced: How can stereochemical discrepancies in octahydroindole derivatives be resolved during synthesis?

Answer:

- Chiral chromatography (e.g., using Chiralpak® columns) to separate enantiomers or diastereomers .

- Vibrational circular dichroism (VCD) or NMR-derived NOE experiments to assign absolute configurations .

- Single-crystal X-ray analysis for definitive spatial resolution, as demonstrated for tert-butyl octahydroindole derivatives .

Advanced: What strategies address contradictory biological activity data in indole-2-carboxamide derivatives?

Answer:

- Replicate assays under standardized conditions (e.g., fixed enzyme concentrations in cholinesterase inhibition studies) to minimize variability .

- Purity validation via HPLC (≥95%) to rule out impurities affecting bioactivity .

- Computational docking (e.g., AutoDock Vina) to correlate structural motifs (e.g., hydroxylphenyl groups) with target binding affinities, resolving outliers .

Basic: What in vitro models are suitable for initial lipid-lowering activity screening?

Answer:

- HepG2 cell lines for LDL receptor upregulation assays, using fluorescent cholesterol analogs .

- Hyperlipidemic rat models to measure serum triglycerides and total cholesterol post-administration (e.g., 50–100 mg/kg doses) .

- Enzyme inhibition assays (e.g., against HPLG or pancreatic lipase) to quantify IC₅₀ values .

Advanced: How can the hydroxylphenyl group’s position influence bioactivity?

Answer:

- SAR studies comparing para- vs. ortho-substituted analogs: Ortho-substitution (e.g., 2-hydroxyphenyl) often enhances hydrogen bonding with targets like cholinesterases .

- Fluorescence quenching assays to assess binding to serum albumin, where electron-withdrawing groups (e.g., -OH) improve stability .

- Metabolic stability tests in liver microsomes to evaluate the impact of hydroxyl groups on pharmacokinetics .

Basic: What analytical methods ensure batch-to-batch consistency in research-scale synthesis?

Answer:

- Elemental analysis (C, H, N within ±0.5% of theoretical) .

- Melting point determination (digital apparatus, ±1°C reproducibility) .

- HPLC-DAD with a C18 column (acetonitrile:water gradient) to confirm retention times and peak purity .

Advanced: How are photoactivatable indole-2-carboxamide derivatives synthesized for mechanistic studies?

Answer:

- Introduction of azide or benzophenone groups via post-synthetic modifications (e.g., reacting 5-chloro-indole-2-carboxylic acid with 4-azidophenethylamine) .

- Photo-crosslinking under UV (365 nm) to study target engagement in live cells .

- LC-MS/MS to identify covalent adducts formed during photoactivation .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

- SwissADME for estimating logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations (e.g., GROMACS) to model membrane penetration and stability in aqueous phases .

- DEREK Nexus for toxicity risk assessment of the octahydroindole core .

Basic: What safety precautions are critical during synthesis?

Answer:

- TBTU handling : Use cold (0–5°C) conditions to prevent exothermic decomposition .

- Chlorinated solvent disposal : Adhere to EPA guidelines for dichloromethane waste .

- PPE : Nitrile gloves and fume hoods to avoid exposure to indole derivatives, which may exhibit mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.